Rhodexin A

説明

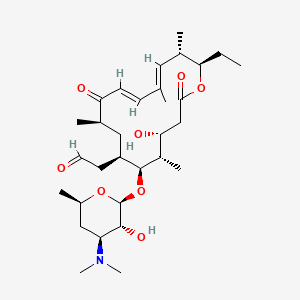

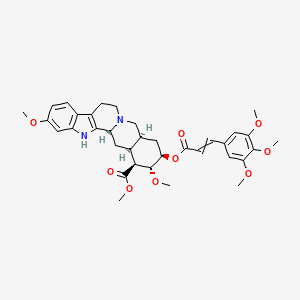

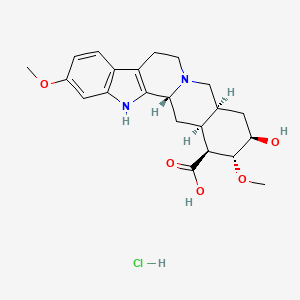

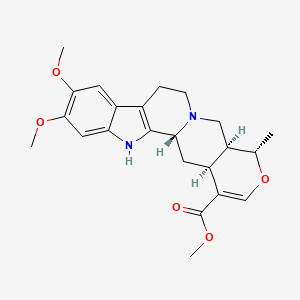

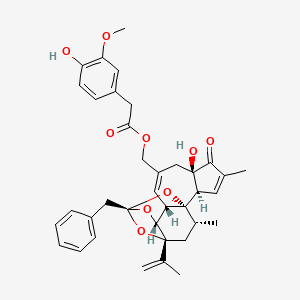

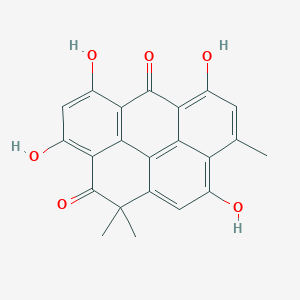

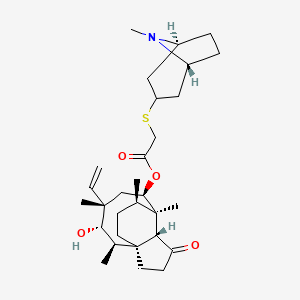

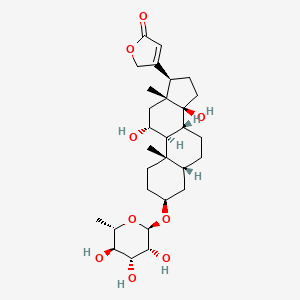

Rhodexin A is a compound with the molecular formula C29H44O9 . It is a cardiac glycoside, a class of natural products isolated from a range of plant sources . Rhodexin A was first isolated in 1951 from the leaves and roots of Rohdea Japonica .

Synthesis Analysis

The synthesis of Rhodexin A involves a very hindered inverse electron demand Diels−Alder reaction . The C8-diastereomer of the fully elaborated tetracyclic core of Rhodexin A was prepared in good yield and excellent selectivity using as the key step the stepwise Diels−Alder reaction of the very hindered dienone and the silyl enol ether .Molecular Structure Analysis

Rhodexin A is distinguished by its unusual geometry at the AB and CD ring junctures, displaying a cis rather than a trans fusion, a tertiary hydroxyl group at C14, and a β-butenolide moiety at C17 . It has an average mass of 536.654 Da and a mono-isotopic mass of 536.298523 Da .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of Rhodexin A is the inverse electron demand Diels−Alder reaction . This reaction forms the steroid core of the molecule via a mechanism that is essentially a Mukaiyama Michael reaction, followed by a Mukaiyama aldol process .Physical And Chemical Properties Analysis

Rhodexin A has a molecular formula of C29H44O9 . It has an average mass of 536.654 Da and a mono-isotopic mass of 536.298523 Da . More detailed physical and chemical properties would require specific experimental measurements.科学的研究の応用

Catalysis in Synthesis

Rhodexin A has been the focus of studies concerning its synthesis, with innovative approaches being developed. Guzaev (2013) described a novel synthetic approach for Rhodexin A using a convergent Diels Alder reaction with optically active fragments deriving from Wieland-Miescher ketone and carvone. This study also developed a new Lewis acid system used in the synthesis process Guzaev (2013). Similarly, Jung and Yoo (2011) reported an efficient total synthesis of Rhodexin A, highlighting the use of inverse-electron-demand Diels-Alder reactions Jung & Yoo (2011).

Potential in Cancer Treatment

Research has also explored Rhodexin A's potential in cancer treatment. Umebayashi et al. (2003) examined its cytotoxic effect on human leukemia K562 cells, noting its potency in inducing cell cycle arrest and apoptosis, which suggests its potential as a cancer treatment candidate Umebayashi et al. (2003). This finding is supported by Masuda et al. (2003), who identified Rhodexin A as the main cytotoxic constituent of Rhodea japonica, with significant activity against K562 cells, indicating its potential in cancer therapy Masuda et al. (2003).

Cardiotonic Properties

Rhodexin A's cardiotonic properties have been historically noted. Iida (1955) investigated its effects on isolated frog hearts, comparing its action to digitoxin, a well-known cardiac glycoside Iida (1955). Further, Kikuchi and Chen (1964) confirmed Rhodexin A's cardiotonic action, quantifying its effects and absorption characteristics in animal models Kikuchi & Chen (1964).

将来の方向性

The appealing bioactivity of Rhodexin A and its interesting set of synthetic challenges have prompted interest in pursuing an efficient and enantioselective total synthesis of Rhodexin A . Future research may focus on improving the synthesis process and exploring its potential therapeutic applications.

特性

IUPAC Name |

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O9/c1-14-23(32)24(33)25(34)26(37-14)38-17-6-8-27(2)16(11-17)4-5-19-22(27)20(30)12-28(3)18(7-9-29(19,28)35)15-10-21(31)36-13-15/h10,14,16-20,22-26,30,32-35H,4-9,11-13H2,1-3H3/t14-,16+,17-,18+,19+,20+,22+,23-,24+,25+,26-,27-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMLTKBZNAPPNY-CEKKCSHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318334 | |

| Record name | Rhodexin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodexin A | |

CAS RN |

545-49-3 | |

| Record name | Rhodexin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodexin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodexin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。